molecular formula C12H16OS B13485365 5-(Benzylthio)pentan-2-one

5-(Benzylthio)pentan-2-one

Cat. No.: B13485365
M. Wt: 208.32 g/mol
InChI Key: JBVWVSAYYZMGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS. It is characterized by a benzylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)pentan-2-one typically involves the reaction of benzyl mercaptan with a suitable pentanone derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 5-chloropentan-2-one under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to form alcohols.

    Substitution: The benzylthio group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pentan-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylthio)pentan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)pentan-2-one involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)pentan-2-one
  • 5-(Ethylthio)pentan-2-one
  • 5-(Phenylthio)pentan-2-one

Uniqueness

5-(Benzylthio)pentan-2-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

5-benzylsulfanylpentan-2-one

InChI

InChI=1S/C12H16OS/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

JBVWVSAYYZMGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.